molecular formula C24H26ClN3O2 B11302296 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302296
M. Wt: 423.9 g/mol
InChI Key: NHYGVSWNVGCHNJ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a chlorophenyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: Due to its structural features, it may exhibit pharmacological properties, making it a potential lead compound for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.

    Chlorophenyl compounds: Compounds with the chlorophenyl group may have comparable chemical reactivity and biological properties.

    Oxazole derivatives: These compounds contain the oxazole ring and may be used in similar applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26ClN3O2/c1-16-9-10-18(13-17(16)2)23-14-21(27-30-23)24(29)26-15-22(28-11-5-6-12-28)19-7-3-4-8-20(19)25/h3-4,7-10,13-14,22H,5-6,11-12,15H2,1-2H3,(H,26,29)

InChI Key

NHYGVSWNVGCHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4)C

Origin of Product

United States

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